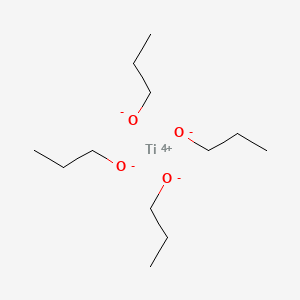

Titanium tetrapropoxide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

3087-37-4 |

|---|---|

Molecular Formula |

C3H8OTi |

Molecular Weight |

107.96 g/mol |

IUPAC Name |

propan-1-ol;titanium |

InChI |

InChI=1S/C3H8O.Ti/c1-2-3-4;/h4H,2-3H2,1H3; |

InChI Key |

LTRIWNVAMDZCFN-UHFFFAOYSA-N |

SMILES |

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4] |

Canonical SMILES |

CCCO.[Ti] |

Other CAS No. |

3087-37-4 |

physical_description |

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes. Liquid |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Titanium Tetrapropoxide: Molecular Architecture, Bonding Dynamics, and Applications in Advanced Drug Development

Executive Summary

Titanium(IV) propoxide and its widely utilized structural isomer, titanium(IV) isopropoxide (TTIP), are highly reactive organometallic precursors that serve as cornerstones in modern materials science and pharmaceutical synthesis. While often used interchangeably in casual nomenclature, their distinct molecular architectures dictate profoundly different aggregation behaviors and reaction kinetics. This whitepaper provides an in-depth technical analysis of the molecular structure, bonding dynamics, and sol-gel kinetics of these titanium alkoxides. Furthermore, it outlines field-proven, self-validating methodologies for leveraging these compounds in the development of nanomedicines and chiral active pharmaceutical ingredients (APIs).

Molecular Structure and Coordination Chemistry

Electronic Configuration and Geometry

The central titanium atom in titanium(IV) alkoxides exhibits a d0 electronic configuration and undergoes sp3 hybridization. This results in a highly electrophilic, coordinatively unsaturated metal center that adopts a tetrahedral molecular geometry[1]. The titanium-oxygen bond lengths average 1.81 Å, and each alkoxide ligand displays C3v symmetry with Ti-O-C bond angles measuring approximately 125°[1].

Steric Hindrance and Aggregation Dynamics

The defining characteristic that separates titanium(IV) n-propoxide from titanium(IV) isopropoxide is steric bulk, which directly governs the compound's aggregation state in nonpolar solvents:

-

Titanium(IV) Isopropoxide (TTIP): The bulky isopropyl groups sterically hinder the highly electronegative oxygen atoms from acting as bridging ligands. Consequently, TTIP exists predominantly as a highly reactive monomer [2].

-

Titanium(IV) n-Propoxide: The linear n-propyl chains provide less steric shielding. This allows the oxygen atoms to bridge adjacent titanium centers, satisfying the metal's coordinative unsaturation and leading to the formation of stable oligomers [3].

Steric bulk in titanium alkoxide ligands dictates molecular aggregation and reactivity.

Causality in Sol-Gel Synthesis Kinetics

In drug delivery applications, TTIP is the preferred precursor for synthesizing biocompatible titanium dioxide ( TiO2 ) nanoparticles. Unlike titanium tetrachloride ( TiCl4 ), which releases corrosive hydrochloric acid upon hydrolysis, TTIP yields benign isopropanol, preserving the integrity of sensitive biological environments[4].

The sol-gel transition is governed by two competing mechanisms:

-

Hydrolysis: Ti(OR)4+H2O→Ti(OH)(OR)3+ROH

-

Condensation: Ti(OH)(OR)3+Ti(OR)4→(RO)3Ti−O−Ti(OR)3+ROH

The Causality of Chelation: Because the Ti(IV) center is highly electrophilic, nucleophilic attack by water is nearly instantaneous, often resulting in the uncontrolled precipitation of amorphous bulk titania. To engineer nanoscale drug carriers, chemists must introduce organic chelating ligands, such as acetylacetone (AcAc). According to partial charge theory, AcAc reacts with TTIP to form stable oligomeric species (e.g., Ti(OPr)3(AcAc) ), replacing labile alkoxide groups with a bidentate ligand[3]. This sterically shields the titanium center, drastically reducing the hydrolysis rate and allowing for the controlled, monodisperse growth of nanoparticles.

Experimental Workflow: Synthesis of Biomedical-Grade TiO2 Nanocarriers

The following protocol outlines a self-validating sol-gel methodology for producing TiO2 nanoparticles intended for photodynamic therapy (PDT) or targeted drug delivery.

Step 1: Precursor Preparation & Inertion

-

Action: Dissolve 5 mL of TTIP in 50 mL of anhydrous ethanol under a continuous nitrogen purge.

-

Validation: The solution must remain optically clear. Any turbidity indicates premature hydrolysis via ambient moisture, requiring the batch to be discarded.

Step 2: Chelation (Steric Moderation)

-

Action: Add 1 molar equivalent of acetylacetone dropwise under vigorous stirring.

-

Causality: AcAc forms a bidentate complex with Ti(IV), moderating the highly labile Ti-O bonds to prevent rapid, uncontrolled precipitation.

-

Validation: The solution will undergo a distinct colorimetric shift from colorless to pale yellow, confirming the formation of the Ti-AcAc complex.

Step 3: Controlled Hydrolysis

-

Action: Introduce a mixture of water and ethanol (molar ratio H2O:Ti=4:1 ), adjusted to pH 3 with nitric acid, at a rate of 0.5 mL/min.

-

Causality: Acidic conditions protonate the alkoxide leaving groups, favoring the formation of linear, polymeric Ti-O-Ti networks rather than dense, uncontrollable cross-linking.

Step 4: Condensation & Gelation

-

Action: Age the sol at 25°C for 24 hours to allow complete polycondensation.

-

Validation: The viscosity will exponentially increase until the material resists flow upon a 180-degree inversion of the reaction vessel.

Step 5: Calcination & Phase Crystallization

-

Action: Dry the gel at 100°C, then calcine at 400°C for 3 hours.

-

Causality: Calcination combusts residual organics and drives the crystallization of the amorphous matrix into the photoactive anatase phase. Plasma synthesis studies indicate that thermal or plasma energy is required to fully rupture precursor Ti-O-C bonds and establish the stable O2−Ti−O2 lattice[5].

-

Validation: X-ray Diffraction (XRD) must yield sharp peaks at 2θ=25.3∘ , confirming pure anatase without rutile contamination. Dynamic Light Scattering (DLS) should confirm a hydrodynamic diameter of <100 nm.

Step-by-step sol-gel synthesis workflow for producing biomedical-grade TiO2 nanoparticles.

Applications in Drug Development

Asymmetric Synthesis of Chiral APIs

In the realm of small-molecule drug discovery, stereochemistry dictates pharmacodynamics. TTIP is an active, indispensable catalyst in the Sharpless asymmetric epoxidation . By coordinating with chiral ligands (such as diethyl tartrate) and an oxidizing agent (tert-butyl hydroperoxide), the monomeric TTIP complex creates a highly rigid, stereoselective pocket. This allows for the enantioselective epoxidation of allylic alcohols, a critical intermediate step in the synthesis of beta-blockers, antibiotics, and antiviral medications.

Nanomedicine and Photodynamic Therapy (PDT)

TiO2 nanoparticles synthesized via TTIP sol-gel processes exhibit a wide bandgap (~3.2 eV for anatase). When exposed to UV or targeted X-ray radiation, these nanoparticles generate reactive oxygen species (ROS). In oncology, these TTIP-derived nanocarriers are functionalized with targeting ligands (e.g., folic acid) and injected into the tumor microenvironment. Upon localized irradiation, the generated ROS induce apoptosis in malignant cells, offering a highly targeted, non-systemic therapeutic modality.

Comparative Data: Titanium Alkoxides

To optimize synthetic pathways, researchers must select the appropriate titanium precursor based on steric bulk and hydrolysis rates. The following table summarizes the quantitative and qualitative metrics of common titanium alkoxides.

| Compound | Formula | Molar Mass ( g/mol ) | Steric Bulk | Dominant State (Nonpolar Solvents) | Relative Hydrolysis Rate | Primary Application |

| Titanium(IV) Methoxide | Ti(OCH3)4 | 172.05 | Low | Tetramer ( Ti4(OCH3)16 ) | Extremely High | Specialized coatings |

| Titanium(IV) Ethoxide | Ti(OCH2CH3)4 | 228.11 | Low-Moderate | Trimer/Tetramer | Very High | Sol-gel precursors |

| Titanium(IV) n-Propoxide | Ti(OCH2CH2CH3)4 | 284.22 | Moderate | Oligomer | High | Chemical vapor deposition |

| Titanium(IV) Isopropoxide | Ti(OCH(CH3)2)4 | 284.22 | High | Monomer | Moderate | Asymmetric catalysis, Nanomedicine |

| Titanium(IV) Butoxide | Ti(O(CH2)3CH3)4 | 340.32 | Very High | Monomer/Dimer | Low | Adhesives, cross-linking |

References

- WebQC. "Titanium isopropoxide (C12H28O4Ti): Chemical Compound." WebQC Molecular Weight Calculator.

- Smolecule. "Buy Titanium(IV) propoxide." Smolecule Product Catalog.

- Escom Chemie. "TITANIUM ISOPROPOXIDE." Escom Chemie Technical Data.

- Ataman Kimya. "TITANIUM TETRAISOPROPOXIDE." Ataman Chemicals Reference.

- ResearchGate. "Chemical Structure of TiO Organometallic Particles Obtained by Plasma." ResearchGate Publications.

- NIH / PMC. "A Brief Overview of the Microstructural Engineering of Inorganic–Organic Composite Membranes Derived from Organic Chelating Ligands." National Institutes of Health.

Sources

- 1. webqc.org [webqc.org]

- 2. Buy Titanium(IV) propoxide [smolecule.com]

- 3. A Brief Overview of the Microstructural Engineering of Inorganic–Organic Composite Membranes Derived from Organic Chelating Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TITANIUM ISOPROPOXIDE - escom Chemie GmbH [escom-chemie.com]

- 5. researchgate.net [researchgate.net]

CAS number 546-68-9 chemical properties and safety data

Titanium(IV) Isopropoxide (CAS 546-68-9): A Senior Scientist’s Guide to Mechanistic Pathways, Synthetic Protocols, and Safety Frameworks

Executive Summary

Titanium(IV) isopropoxide (TTIP), identified universally by CAS number 546-68-9[1], is a cornerstone organometallic reagent heavily utilized in both advanced organic synthesis and materials science[2]. As a highly reactive Lewis acid and a versatile alkoxide, TTIP bridges the gap between homogeneous catalysis (e.g., Sharpless asymmetric epoxidation, Kulinkovich reaction) and heterogeneous materials engineering (e.g., sol-gel synthesis of TiO₂ nanoparticles)[1],[2]. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven guide to the physicochemical properties, experimental methodologies, and safety protocols associated with TTIP.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of TTIP is critical for predicting its behavior in ambient and controlled environments. Its extreme moisture sensitivity dictates strict anhydrous handling protocols[3].

| Property | Value | Causality / Implication in Workflow |

| Chemical Name | Titanium(IV) isopropoxide | Also known as tetraisopropyl orthotitanate[1],[4]. |

| CAS Number | 546-68-9 | Universal identifier for procurement and EHS tracking [1]. |

| Molecular Formula | C₁₂H₂₈O₄Ti | Tetrahedral coordination geometry around the Ti(IV) center[5]. |

| Molecular Weight | 284.22 g/mol | Used for precise stoichiometric calculations in catalytic loading[5]. |

| Appearance | Water-white to pale-yellow liquid | Yellowing indicates trace impurities or partial hydrolysis[4],[2]. |

| Density | 0.955 g/cm³ at 25 °C | Slightly less dense than water; relevant for biphasic reaction quenches[3]. |

| Boiling Point | 240 °C (760 mmHg) | High BP necessitates vacuum distillation for reagent purification[3]. |

| Viscosity | 4.3 cP at 25 °C | Pours easily; standard Schlenk syringe techniques are applicable[3]. |

| Flash Point | 46 °C (114.8 °F) | Combustible; requires handling away from all ignition sources [3]. |

Mechanistic Applications in Advanced Synthesis

3.1 Sharpless Asymmetric Epoxidation (SAE) In pharmaceutical synthesis, controlling stereocenters is non-negotiable. TTIP is the catalytic engine of the Sharpless asymmetric epoxidation, converting primary and secondary allylic alcohols into 2,3-epoxy alcohols with exceptional enantiomeric excess (>90% ee)[1],[2]. Mechanistic Causality: TTIP undergoes rapid ligand exchange with a chiral dialkyl tartrate (e.g., (+)-DET) to form a chiral dinuclear titanium complex. This complex acts as a rigid scaffold, coordinating both the allylic alcohol and the oxidant (tert-butyl hydroperoxide, TBHP). The rigid geometry restricts the transition state, forcing the oxygen transfer to occur stereoselectively from only one face of the olefin.

3.2 Sol-Gel Synthesis of Titania (TiO₂) for Biocompatible Delivery Beyond small molecules, TTIP is the premier precursor for synthesizing TiO₂ thin films and nanoparticles used in photodynamic therapy, porous titanosilicates, and drug-eluting implants [2]. Mechanistic Causality: The alkoxide groups (-O-iPr) are highly susceptible to nucleophilic attack by water. Hydrolysis generates unstable titanium hydroxides, which immediately undergo condensation polymerization to form a robust -Ti-O-Ti- 3D network.

Experimental Protocols & Logical Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems for the laboratory.

Workflow 1: Sharpless Asymmetric Epoxidation

Workflow for Sharpless Asymmetric Epoxidation using Titanium(IV) isopropoxide.

Step-by-Step Methodology:

-

Preparation (Validation Checkpoint: Moisture Free): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: TTIP reacts instantly with atmospheric moisture to form insoluble TiO₂, which irreversibly poisons the catalytic cycle[3].

-

Solvent & Catalyst Assembly: Add anhydrous CH₂Cl₂ and cool the system to -20 °C using a cryocooler. Add TTIP (5-10 mol%) and (+)-diethyl tartrate (6-12 mol%). Stir for 30 minutes. Causality: The -20 °C temperature suppresses background, uncatalyzed racemic epoxidation by TBHP, ensuring high enantiomeric excess.

-

Substrate & Oxidant Addition: Inject the allylic alcohol. Slowly add anhydrous TBHP (in decane) dropwise over 20 minutes.

-

Monitoring (Validation Checkpoint: Reaction Progress): Track the reaction via TLC (using a KMnO₄ stain). The disappearance of the allylic alcohol spot confirms catalytic turnover.

-

Quenching: Quench the reaction with an aqueous solution of 10% tartaric acid and stir aggressively for 1 hour. Causality: Tartaric acid chelates the titanium, breaking the emulsion and allowing clean phase separation. It also safely reduces trace unreacted hydroperoxides, preventing explosive hazards during solvent evaporation.

Workflow 2: Sol-Gel Synthesis of TiO₂ Nanoparticles

Sol-Gel synthesis pathway of TiO2 nanoparticles from TTIP precursor.

Step-by-Step Methodology:

-

Precursor Solution: Dissolve TTIP in absolute ethanol (1:10 volumetric ratio) under vigorous stirring.

-

Controlled Hydrolysis: Add a mixture of distilled water and ethanol dropwise. Adjust the pH to 2.0 using nitric acid. Causality: Acidic conditions protonate the alkoxide leaving groups, favoring rapid hydrolysis but slow condensation. This yields highly dispersed, ultra-small nanoparticles rather than massive, uncontrolled agglomerates.

-

Gelation (Validation Checkpoint: Optical Transition): Continue stirring until the clear solution transitions into a translucent, viscous sol, and eventually a rigid gel. Visual Cue: The loss of flow confirms the formation of the macroscopic Ti-O-Ti network.

-

Drying and Calcination: Dry the gel at 80 °C for 12 hours to remove isopropanol and water. Calcine the resulting xerogel at 450 °C for 3 hours. Causality: Calcination at 450 °C specifically drives the crystallization of the anatase phase of TiO₂, which is highly desired for its superior photocatalytic and biocompatible properties.

EHS (Environment, Health, and Safety) Framework

TTIP is classified as a hazardous substance under global GHS frameworks [6]. A rigorous EHS protocol is mandatory for laboratory personnel.

| GHS Hazard Class | Category | Hazard Statement | Mitigation Strategy |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[7] | Handle in spark-free fume hoods; ground all receiving equipment[8]. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[7] | Wear tightly sealed chemical splash goggles (EN166/OSHA compliant)[3]. |

| STOT (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness[7] | Ensure high-velocity local exhaust ventilation; avoid vapor inhalation[8]. |

Spill Response Causality: In the event of a spill, do NOT use water to wash it away. Water will cause rapid, exothermic hydrolysis, releasing large volumes of highly flammable isopropanol vapor[3]. Instead, absorb the spill with inert materials (dry sand or vermiculite) and sweep using non-sparking tools[3],[6].

References

Sources

- 1. チタン(IV)イソプロポキシド ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Titanium tetraisopropanolate | 546-68-9 [chemicalbook.com]

- 3. adakem.com [adakem.com]

- 4. Tetraisopropyl Orthotitanate | 546-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemos.de [chemos.de]

Titanium tetrapropoxide precursors for titanium dioxide synthesis

An In-Depth Technical Guide to the Synthesis of Titanium Dioxide from Titanium Tetrapropoxide Precursors

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of titanium dioxide (TiO₂) from titanium tetrapropoxide precursors. It delves into the fundamental chemical principles, offers detailed experimental protocols for prevalent synthesis methodologies, and discusses the critical parameters influencing the final material's properties. This document is structured to serve as a practical and authoritative resource, grounded in established scientific literature.

Introduction: The Significance of Titanium Dioxide and the Role of Titanium Tetrapropoxide

Titanium dioxide is a versatile inorganic material with wide-ranging applications, including in photocatalysis, as a white pigment, in sunscreens, and as a semiconductor in solar cells.[1] Its properties are highly dependent on its crystalline structure (anatase, rutile, or brookite), particle size, and morphology, which are in turn dictated by the synthesis method.[1][2] Among various precursors, titanium tetrapropoxide (TTP), also known as titanium(IV) isopropoxide (TTIP), is frequently employed due to its high reactivity and ability to form high-purity TiO₂.[3] This guide focuses on the use of TTP for the controlled synthesis of TiO₂ nanostructures.

The Core Chemistry: From Precursor to Oxide

The transformation of titanium tetrapropoxide into titanium dioxide is primarily a two-step process involving hydrolysis and condensation.[4][5]

2.1. Hydrolysis: In the initial step, the isopropoxide groups (-OCH(CH₃)₂) of the TTP molecule are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically rapid.[4]

Ti(OCH(CH₃)₂)₄ + 4H₂O → Ti(OH)₄ + 4(CH₃)₂CHOH

2.2. Condensation: The resulting titanium hydroxide intermediates then undergo condensation to form Ti-O-Ti (oxo) bridges, eliminating water or alcohol. This process leads to the formation of a three-dimensional oxide network, which is the foundation of the sol-gel process.[4][5]

Two primary condensation reactions can occur:

-

Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O

-

Olation: Ti-OR + HO-Ti → Ti-O-Ti + ROH

The interplay of these reactions governs the formation of the TiO₂ network.

Sources

Titanium Tetrapropoxide (Ti(O-i-Pr)₄) in Organic Synthesis: Core Principles, Mechanisms, and Methodologies

Executive Summary

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) is a versatile, mildly Lewis-acidic coordination compound that has become indispensable in modern organic synthesis. Operating primarily through rapid alkoxide exchange and dynamic coordination geometries, it serves as a cornerstone reagent in asymmetric catalysis, reductive aminations, and cyclopropanations[1][2]. This technical guide dissects the physicochemical behavior of Ti(O-i-Pr)₄, elucidates the causality behind its mechanistic pathways, and provides self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Physicochemical Profile & Mechanistic Causality

Titanium(IV) isopropoxide is a diamagnetic, tetrahedral molecule in non-polar solvents, but it exists as a tetramer in its crystalline state[3]. This structural fluidity is the root of its synthetic utility.

-

Lewis Acidity & Oxophilicity: Titanium(IV) is highly oxophilic. It acts as a mild Lewis acid, coordinating with carbonyl oxygens to increase their electrophilicity without inducing the harsh side reactions typical of stronger Lewis acids (like AlCl₃ or TiCl₄)[4].

-

Ligand Exchange Dynamics: The isopropoxide ligands are highly labile. When exposed to alcohols, amines, or chiral ligands (e.g., dialkyl tartrates), Ti(O-i-Pr)₄ undergoes rapid transesterification or ligand exchange. This allows for the in situ generation of highly ordered, sterically demanding transition states.

-

Water Scavenging: In condensation reactions (like imine formation), Ti(O-i-Pr)₄ reacts irreversibly with the generated water to form insoluble titanium dioxide (TiO₂), driving the equilibrium forward while simultaneously activating the substrate[5].

Core Synthetic Applications

The Sharpless-Katsuki Asymmetric Epoxidation (SAE)

The SAE is arguably the most celebrated application of Ti(O-i-Pr)₄, a breakthrough that earned K.B. Sharpless the 2001 Nobel Prize in Chemistry[1]. The reaction converts prochiral allylic alcohols into enantiopure 2,3-epoxy alcohols[6].

Causality: Ti(O-i-Pr)₄ reacts with a chiral dialkyl tartrate (e.g., diethyl tartrate, DET) to form a dimeric titanium-tartrate complex. This complex simultaneously coordinates the allylic alcohol and the oxidant (tert-butyl hydroperoxide, TBHP)[1][6]. The chiral environment of the tartrate ligands dictates the facial selectivity of the oxygen transfer, allowing chemists to predict the stereochemistry of the epoxide reliably. The addition of molecular sieves prevents the hydrolysis of the active catalyst, allowing Ti(O-i-Pr)₄ to be used in catalytic rather than stoichiometric amounts[6].

Mechanistic logic and ligand coordination in the Sharpless Asymmetric Epoxidation.

The Kulinkovich Cyclopropanation

The Kulinkovich reaction utilizes Ti(O-i-Pr)₄ to catalyze the formation of cyclopropanols from esters and Grignard reagents[2][7].

Causality: Two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) react with Ti(O-i-Pr)₄ to form a thermally unstable diethyltitanium intermediate[2]. This intermediate undergoes β-hydride elimination, releasing ethane and forming a titanacyclopropane[2]. This species acts as a 1,2-dicarbanion equivalent, executing a double nucleophilic attack on the ester carbonyl to form the cyclopropanol ring[2].

Reaction pathway of the Kulinkovich cyclopropanation of esters.

Chemoselective Reductive Amination

Direct alkylation of amines often leads to uncontrollable over-alkylation. Reductive amination circumvents this, and Ti(O-i-Pr)₄ is an exceptional mediator for this process[4].

Causality: Ti(O-i-Pr)₄ acts as a Lewis acid to activate the carbonyl group of an aldehyde or ketone, facilitating nucleophilic attack by the amine[4]. Simultaneously, it acts as a dehydrating agent, driving the formation of the transient imine or hemiaminal titanium complex[8]. This complex is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the secondary or tertiary amine[4][8]. The mild nature of Ti(O-i-Pr)₄ ensures compatibility with acid-labile functional groups like acetals and silyl ethers[8].

Titanium(IV) isopropoxide-mediated reductive amination workflow.

Quantitative Data: Substrate Scope & Yield Comparison

The following table summarizes the expected yields and conditions for Ti(O-i-Pr)₄-mediated transformations across different substrate classes, validating its high-throughput applicability[1][2][8][9].

| Reaction Type | Substrate Class | Reagents | Temp / Time | Expected Yield | Stereoselectivity |

| Sharpless Epoxidation | Prochiral Allylic Alcohols | Ti(O-i-Pr)₄, (+)-DET, TBHP, 4Å MS | -20°C / 4-12h | 75 - 95% | >90% ee |

| Kulinkovich Reaction | Aliphatic/Aromatic Esters | Ti(O-i-Pr)₄ (cat.), EtMgBr | 20°C / 1-3h | 60 - 85% | N/A |

| Reductive Amination | Ketones + Primary Amines | Ti(O-i-Pr)₄, NaBH₄, EtOH | 20°C / 5-8h | 80 - 98% | Diastereoselective (up to 100% de) |

| Reductive Amination | Aldehydes + Ammonia | Ti(O-i-Pr)₄, NaBH₄, EtOH | 20°C / 4-6h | 70 - 90% | N/A (Yields symmetrical secondary amines) |

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and safety in a laboratory setting.

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation

Objective: Synthesis of an enantiopure 2,3-epoxy alcohol from a primary allylic alcohol[1][6].

-

Preparation: Flame-dry a Schlenk flask containing activated 4Å molecular sieves (essential to prevent catalyst hydrolysis)[6]. Purge with Argon.

-

Solvent & Catalyst: Add anhydrous dichloromethane (DCM), followed by 0.05 equivalents of Ti(O-i-Pr)₄ and 0.06 equivalents of L-(+)-diethyl tartrate (DET). Stir at -20°C for 30 minutes.

-

Validation: The solution should remain clear; cloudiness indicates moisture contamination and premature catalyst death.

-

-

Substrate Addition: Add 1.0 equivalent of the allylic alcohol dropwise. Stir for 10 minutes to allow ligand exchange and complexation.

-

Oxidation: Slowly add 2.0 equivalents of anhydrous tert-butyl hydroperoxide (TBHP) in decane[1][6]. Maintain the temperature strictly at -20°C.

-

Validation: Monitor via TLC; the allylic alcohol spot should disappear within 4-12 hours.

-

-

Quench & Workup: Quench with an aqueous solution of 10% tartaric acid and 10% ferrous sulfate (to destroy excess peroxide). Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Chemoselective Reductive Amination of Ketones

Objective: Synthesis of a secondary amine avoiding over-alkylation[8].

-

Imine Formation: In a round-bottom flask, combine 1.0 equivalent of the ketone and 1.2 equivalents of the primary amine in absolute ethanol.

-

Activation: Add 1.5 equivalents of Ti(O-i-Pr)₄. Stir at room temperature for 5-6 hours under an inert atmosphere[8].

-

Validation: The reaction mixture may slightly darken or turn yellow, indicating the successful formation of the titanium-imine complex.

-

-

Reduction: Cool the flask to 0°C. Carefully add 1.5 equivalents of solid NaBH₄ in small portions[8]. Stir for an additional 2 hours at room temperature.

-

Quench & Workup: Quench by adding water (1-2 mL).

Conclusion

Titanium(IV) isopropoxide is a highly engineered node in the network of organic synthesis. Its precise balance of oxophilicity, Lewis acidity, and ligand lability allows it to orchestrate complex molecular assemblies—from the rigid, stereocontrolling transition states of the Sharpless epoxidation to the dynamic transmetalation of the Kulinkovich reaction. By strictly controlling the reaction environment (particularly moisture), drug development professionals can leverage Ti(O-i-Pr)₄ to achieve high-throughput, stereoselective transformations with exceptional reliability.

References

-

Ataman Chemicals. "Titanium(IV) Isopropoxide."[Link]

-

Master Organic Chemistry. "Reductive Amination, and How It Works."[Link]

-

Organic Chemistry Portal. "Chemoselective reductive alkylation of ammonia with carbonyl compounds." [Link]

-

Rhodium Archive. "Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2." [Link]

-

Organic Chemistry Portal. "Kulinkovich Reaction."[Link]

-

Bentham Science. "Efficient Diastereoselective Titanium(IV) Reductive Amination of Ketones." [Link]

Sources

- 1. Sharpless-Katsuki Asymmetric Epoxidation | TCI Deutschland GmbH [tcichemicals.com]

- 2. Kulinkovich Reaction [organic-chemistry.org]

- 3. atamankimya.com [atamankimya.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. 四异丙醇钛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. eurekaselect.com [eurekaselect.com]

Application Note: Synthesis of Bioactive TiO₂ Ceramic Coatings via Titanium Tetrapropoxide Sol-Gel Route

Target Audience: Materials Scientists, Biomedical Researchers, and Implant Development Professionals.

Executive Summary & Scope

Titanium dioxide (TiO₂) ceramic coatings are highly sought after in advanced materials science and biomedical engineering. They provide exceptional anti-corrosive barriers for stainless steel and significantly enhance the osseointegration of orthopedic and dental titanium implants[1][2]. This application note details a field-proven, self-validating sol-gel methodology for synthesizing high-purity TiO₂ thin films using a Titanium tetrapropoxide (Ti(OPr)₄) precursor.

Mechanistic Principles: Sol-Gel Chemistry of Titanium Tetrapropoxide

Titanium tetrapropoxide (CAS: 3087-37-4) is an organometallic precursor characterized by four propoxide groups bonded to a central titanium atom[3]. It is highly hygroscopic and reactive. Unlike silicon alkoxides, transition-metal alkoxides like Ti(OPr)₄ possess a lower electronegativity and can expand their coordination number, making their hydrolysis rates exponentially faster—often over five times that of equivalent silicon precursors[4].

If water is introduced without kinetic control, Ti(OPr)₄ undergoes rapid nucleophilic attack, resulting in the premature precipitation of amorphous titania powder rather than a uniform colloidal sol[3]. To engineer a stable coating, the polycondensation reaction must be thermodynamically suppressed using an ice bath (0 °C) and chemically modulated using an acid catalyst (e.g., Nitric Acid), which provides H⁺ ions to control the Ti-O-Ti network formation[1].

Fig 1. Sol-gel chemical pathway of Titanium tetrapropoxide to crystalline TiO2.

Experimental Protocols: A Self-Validating Workflow

Protocol A: Precursor Sol Formulation

Causality Note: The use of anhydrous ethanol prevents premature ambient hydrolysis. The strict 0 °C temperature control slows the reaction kinetics, allowing the nitric acid to uniformly integrate and stabilize the titanium complexes before the bulk addition of secondary solvents[1].

-

Primary Dilution: In a moisture-controlled environment (or purged glovebox), combine 29.3 g of Titanium tetrapropoxide with 8.0 g of anhydrous ethanol in a clean glass beaker[1].

-

Thermal Control: Submerge the beaker in an ice bath to bring the solution temperature to exactly 0 °C. Initiate vigorous magnetic stirring at 260 rpm for 5 minutes[1].

-

Catalyst Addition: Slowly add 5.0 g of concentrated nitric acid dropwise to the vortex of the solution.

-

Secondary Dilution: Once the acid is fully integrated, add an additional 24.0 g of ethanol dropwise to finalize the sol-gel matrix[1].

-

Aging: Seal the vessel and allow the sol to age at room temperature for 24 hours to ensure complete polycondensation.

Self-Validation Checkpoint 1 (Visual): A successfully synthesized sol will remain optically transparent and slightly viscous. If the solution turns milky or opaque immediately upon the addition of the acid or secondary ethanol, the hydrolysis reaction has proceeded too rapidly (indicating moisture contamination). The batch is compromised and must be discarded.

Protocol B: Substrate Dip-Coating & Thermal Annealing

Causality Note: Film thickness is governed by the Landau-Levich regime; a slower, strictly controlled withdrawal speed prevents gravity-induced sagging and ensures a uniform, crack-free nanoscale layer.

-

Substrate Preparation: Ultrasonically clean the target substrates (e.g., 304L stainless steel or titanium alloy plates) sequentially in acetone, ethanol, and deionized water for 15 minutes each. Dry completely under a stream of N₂ gas.

-

Immersion: Submerge the substrate into the aged TiO₂ sol using a motorized dip-coater at a constant immersion rate of 100 mm/min. Hold submerged for 60 seconds to allow surface wetting.

-

Withdrawal: Withdraw the substrate at a strictly controlled rate of 50 mm/min.

-

Drying: Transfer the coated substrate to a drying oven at 100 °C for 1 hour to evaporate the alcoholic solvent and residual water.

-

Calcination: Transfer the dried samples to a muffle furnace. Ramp the temperature at 5 °C/min to the target calcination temperature (See Table 1). Hold for 2 hours, then allow the furnace to cool naturally to room temperature[1][5].

Fig 2. Step-by-step dip-coating workflow for uniform ceramic thin film deposition.

Quantitative Data & Phase Characterization

The final crystalline phase of the TiO₂ coating is entirely dependent on the thermal annealing parameters. The transformation from amorphous TiO₂ to the highly bioactive anatase phase typically occurs with a sharp exothermic peak around 353 °C[5].

Table 1: Phase Transformation and Coating Characteristics based on Calcination Temperature

| Calcination Temp. | Dominant Crystal Phase | Average Crystal Size | Primary Functional Application |

| < 270 °C | Amorphous | N/A | Precursor state; High organic residue[5]. |

| 350 - 450 °C | Anatase | ~5 - 9 nm | High photoactivity, Anti-corrosion barriers[5]. |

| 500 - 600 °C | Anatase / Rutile Mix | 13 - 20 nm | Enhanced osseointegration for implants[2]. |

| > 800 °C | Rutile | > 25 nm | High-hardness structural ceramics[5]. |

Self-Validation Checkpoint 2 (Thermal): To validate the success of the calcination phase without destroying the coated sample, run a parallel Thermogravimetric Analysis (TGA/DSC) on a dried droplet of the sol. A mass loss of ~2.5% accompanied by an exothermic peak between 270–450 °C confirms the successful crystallization of the anatase phase[5].

Troubleshooting & Quality Control

-

Defect: Micro-cracking or "mud-cracking" of the ceramic coating post-calcination.

-

Mechanistic Cause: The wet film thickness was too high, causing uneven stress distribution during solvent evaporation, or the furnace ramp rate exceeded the material's thermal shock tolerance.

-

Intervention: Decrease the withdrawal speed during dip-coating to yield a thinner film, and reduce the furnace heating ramp rate to 2 °C/min.

-

-

Defect: Poor adhesion to the stainless steel/titanium substrate.

-

Mechanistic Cause: Inadequate surface hydroxyl (-OH) groups on the substrate prior to dip-coating.

-

Intervention: Introduce a brief alkaline etching step (e.g., 1M NaOH treatment) during substrate preparation to populate the surface with reactive hydroxyl groups, which covalently bond with the Ti-OH groups in the sol during condensation[2].

-

Sources

- 1. Frontiers | Prolonged and Enhanced Protection Against Corrosion Over Titanium Oxide-Coated 304L Stainless Steels Having Been Irradiated With Ultraviolet [frontiersin.org]

- 2. titanium iv isopropoxide: Topics by Science.gov [science.gov]

- 3. CAS 3087-37-4: Titanium tetrapropoxide | CymitQuimica [cymitquimica.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

Application Notes and Protocols for Polymer Cross-Linking Utilizing Titanium Tetrapropoxide

Introduction: A Paradigm Shift in Polymer Network Formation

In the realm of materials science and drug delivery, the precise control over the three-dimensional architecture of polymer networks is paramount. The cross-linking of polymers transforms linear chains into robust, insoluble, and often stimuli-responsive matrices, significantly enhancing their mechanical, thermal, and chemical properties.[1] Titanium tetrapropoxide (TTP), a highly reactive organometallic compound, has emerged as a versatile and efficient cross-linking agent for a variety of polymers, particularly those bearing hydroxyl (-OH) or carboxyl (-COOH) functional groups.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of TTP for polymer cross-linking. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for key polymer systems, and discuss the essential characterization techniques to validate the cross-linking process and evaluate the properties of the resulting materials.

The utility of TTP extends beyond simple cross-linking; it also serves as a catalyst in polymerization and as a precursor in the sol-gel synthesis of titanium dioxide (TiO₂) materials.[2] Its ability to react with water and active hydrogen-containing functional groups makes it a powerful tool for creating organic-inorganic hybrid materials with tailored properties.[2][3]

The Chemistry of Titanium Tetrapropoxide Cross-Linking: A Mechanistic Overview

The cross-linking action of titanium tetrapropoxide is primarily driven by its susceptibility to hydrolysis and subsequent condensation reactions. The central titanium atom in TTP is electron-deficient and readily attacked by nucleophiles, such as the oxygen atom in water or the hydroxyl and carboxyl groups of polymers.

The general mechanism can be described in two key stages:

-

Hydrolysis and Alcoholysis: In the presence of moisture or hydroxyl groups from the polymer, the propoxide groups (-OPr) of TTP are progressively replaced by hydroxyl groups, releasing propanol as a byproduct. This initial reaction forms reactive titanium-hydroxyl (Ti-OH) species.

-

Condensation: These Ti-OH intermediates are highly reactive and readily condense with hydroxyl or carboxyl groups on the polymer chains, forming stable Titanium-Oxygen-Polymer (Ti-O-Polymer) covalent bonds. This process can also involve the formation of Ti-O-Ti bridges between different polymer chains, leading to a three-dimensional cross-linked network.

The overall reaction is sensitive to several factors, including the concentration of TTP, the availability of water, the reaction temperature, and the pH of the system. Careful control of these parameters is crucial for achieving the desired degree of cross-linking and avoiding the uncontrolled precipitation of titanium dioxide.

Visualizing the Cross-Linking Mechanism

The following diagram illustrates the proposed reaction pathway for the cross-linking of a hydroxyl-containing polymer with titanium tetrapropoxide.

Caption: Proposed mechanism of polymer cross-linking with titanium tetrapropoxide.

Application Protocol 1: Cross-Linking of Polyvinyl Alcohol (PVA)

Polyvinyl alcohol (PVA) is a water-soluble polymer rich in hydroxyl groups, making it an ideal candidate for cross-linking with TTP. The resulting hydrogels have potential applications in drug delivery, tissue engineering, and as specialty coatings.

Materials and Reagents

-

Polyvinyl alcohol (PVA), 87-89% hydrolyzed, medium molecular weight

-

Titanium tetrapropoxide (TTP)

-

Deionized water

-

Ethanol or Isopropanol

-

Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

-

Acetic acid (for pH adjustment, optional)

Experimental Workflow

Caption: Experimental workflow for PVA cross-linking with TTP.

Detailed Protocol

-

Preparation of PVA Solution:

-

Dissolve a desired amount of PVA (e.g., 5-10 wt%) in deionized water by heating the mixture to 80-90 °C with constant stirring until a clear, homogeneous solution is obtained.

-

Cool the solution to room temperature.

-

-

Preparation of TTP Solution:

-

Caution: TTP is highly sensitive to moisture. Handle it in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox).

-

Prepare a stock solution of TTP in a dry alcohol (e.g., ethanol or isopropanol). The concentration will depend on the desired degree of cross-linking. A starting point could be a 10% (v/v) solution.

-

-

Cross-Linking Reaction:

-

While vigorously stirring the PVA solution, add the TTP solution dropwise. The amount of TTP solution to add will need to be optimized based on the desired gel strength. A typical starting range is 1-10% TTP by weight relative to PVA.

-

Upon addition of TTP, the solution may become cloudy, which is an indication of the initial hydrolysis and condensation reactions.

-

Adjust the pH of the mixture. For many systems, increasing the pH to slightly alkaline conditions (e.g., pH 8-10) using a dilute NaOH solution can accelerate the cross-linking reaction.[4]

-

-

Gelation and Curing:

-

Continue stirring for a specified period (e.g., 30-60 minutes) at room temperature to ensure homogeneous mixing.

-

Cast the solution into a suitable mold (e.g., a petri dish) and allow it to cure. Curing can be done at room temperature for 24-48 hours or accelerated by gentle heating (e.g., 40-50 °C) for a few hours. The gel will become more rigid and opaque as the cross-linking proceeds.

-

-

Washing and Purification:

-

Once the gel is formed, immerse it in a large volume of deionized water to wash away any unreacted TTP, propanol, and other byproducts. Change the water several times over 24-48 hours.

-

-

Characterization:

-

The resulting hydrogel can be characterized for its swelling behavior, mechanical properties, and thermal stability.

-

Key Experimental Considerations

-

Concentration of TTP: The concentration of TTP is a critical parameter that directly influences the cross-linking density. Higher concentrations of TTP will generally lead to a more densely cross-linked network, resulting in a stiffer gel with lower swelling capacity.[1]

-

pH: The pH of the reaction medium affects the rate of hydrolysis and condensation of TTP. Basic conditions tend to promote the condensation reaction, leading to faster gelation.[4]

-

Solvent: While PVA is dissolved in water, the TTP is typically pre-dissolved in an alcohol to control its reactivity and improve its dispersion in the aqueous PVA solution.

Application Protocol 2: Cross-Linking of Cellulose Acetate

Cellulose acetate (CA) is a derivative of cellulose with a significant number of hydroxyl groups, making it suitable for cross-linking with TTP. This modification can improve its mechanical properties and chemical resistance, which is beneficial for applications such as membranes and films.[2][3]

Materials and Reagents

-

Cellulose Acetate (CA)

-

Titanium tetrapropoxide (TTP)

-

Acetone or a suitable organic solvent for CA

-

Dry Toluene or other inert solvent for TTP

Experimental Workflow

Caption: Experimental workflow for CA cross-linking with TTP.

Detailed Protocol

-

Preparation of CA Solution:

-

Dissolve a known amount of cellulose acetate (e.g., 10-15 wt%) in a suitable solvent like acetone with stirring until a homogeneous solution is formed.

-

-

Preparation of TTP Solution:

-

In a dry environment, prepare a solution of TTP in an inert solvent such as dry toluene. The concentration will depend on the desired degree of cross-linking.

-

-

Cross-Linking Reaction:

-

Add the TTP solution dropwise to the CA solution under vigorous stirring. The amount of TTP can be varied (e.g., 5-20 wt% relative to CA) to achieve different cross-linking densities.

-

-

Film Casting and Curing:

-

After thorough mixing, cast the solution onto a glass plate using a doctor blade to obtain a film of uniform thickness.

-

Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) at room temperature.

-

To complete the cross-linking reaction, the cast film can be cured in an oven at a moderately elevated temperature (e.g., 60-80 °C) for several hours.

-

-

Washing:

-

Once the film is fully dried and cured, it can be washed with a non-solvent for the cross-linked CA (e.g., water or ethanol) to remove any unreacted species.

-

-

Characterization:

-

The cross-linked CA film can be analyzed for changes in solubility, swelling in different solvents, and its mechanical and thermal properties.

-

Causality Behind Experimental Choices

-

Solvent System: The choice of an organic solvent system is necessary because CA is not water-soluble. The solvent for TTP should be inert to the cross-linker and miscible with the CA solution.

-

Curing Step: The thermal curing step is crucial to drive the condensation reaction between the hydrolyzed TTP and the hydroxyl groups of CA to completion, ensuring the formation of a stable cross-linked network.

Application Protocol 3: Cross-Linking of Carboxyl-Terminated Polyesters

Titanium tetrapropoxide can also be used to cross-link polyesters, particularly those with available carboxyl (-COOH) or hydroxyl (-OH) end groups. This can enhance the thermal stability and mechanical strength of the polyester.[2]

Materials and Reagents

-

Carboxyl-terminated polyester

-

Titanium tetrapropoxide (TTP)

-

High-boiling point inert solvent (e.g., xylene, optional)

Experimental Procedure

This process is often carried out in the melt phase, especially in industrial settings.

-

Melt Blending:

-

Heat the polyester to a temperature above its melting point in a suitable reactor or mixer under an inert atmosphere.

-

Introduce a predetermined amount of TTP (e.g., 0.1-2 wt%) into the molten polyester with efficient mixing.

-

-

Cross-Linking Reaction:

-

The high temperature of the melt facilitates the reaction between TTP and the carboxyl/hydroxyl end groups of the polyester chains. The reaction time will depend on the temperature and the reactivity of the specific polyester.

-

-

Cooling and Solidification:

-

After the desired reaction time, the cross-linked polyester is cooled and solidified.

-

-

Characterization:

-

The resulting material can be characterized for its melt flow index (which is expected to decrease with cross-linking), mechanical properties (tensile strength, modulus), and thermal properties (glass transition temperature, melting point).

-

Characterization of Cross-Linked Polymers

A suite of analytical techniques is employed to confirm the success of the cross-linking reaction and to quantify the changes in the polymer's properties.

| Technique | Purpose | Expected Observations upon Cross-Linking |

| Swelling Studies | To determine the degree of cross-linking. | The swelling ratio (the ratio of the weight of the swollen gel to the dry gel) will decrease with an increasing degree of cross-linking.[5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical changes and the formation of new bonds. | Potential appearance of new bands corresponding to Ti-O-C or Ti-O-Ti vibrations, although these can be difficult to resolve. A decrease in the intensity of the -OH band of the polymer may also be observed.[6][7] |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | The onset of thermal degradation is often shifted to higher temperatures, indicating improved thermal stability of the cross-linked network.[7][8] |

| Differential Scanning Calorimetry (DSC) | To determine thermal transitions (glass transition temperature, Tg; melting temperature, Tm). | An increase in the glass transition temperature (Tg) is often observed due to restricted chain mobility in the cross-linked network.[7][9] |

| Mechanical Testing | To measure properties like tensile strength, Young's modulus, and elongation at break. | An increase in tensile strength and Young's modulus, and a decrease in elongation at break are typically observed, indicating a more rigid and less flexible material.[1][10] |

Quantitative Data Summary: Effect of Cross-Linker Concentration

While specific quantitative data is highly dependent on the polymer system and reaction conditions, the following table provides a generalized trend of the effect of increasing titanium tetrapropoxide concentration on the properties of a hydroxyl-containing polymer. Researchers should perform their own systematic studies to obtain precise data for their specific application.

| TTP Concentration | Relative Degree of Cross-Linking | Swelling Ratio | Tensile Modulus | Thermal Stability (Tonset of degradation) |

| Low | Low | High | Low | Moderate Increase |

| Medium | Medium | Medium | Medium | Significant Increase |

| High | High | Low | High | High Increase |

Conclusion and Future Outlook

Titanium tetrapropoxide is a highly effective and versatile cross-linking agent for a range of polymers containing hydroxyl and carboxyl functional groups. By carefully controlling the reaction conditions, it is possible to tailor the properties of the resulting polymer networks for a wide array of applications, from biomedical devices to high-performance coatings. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of TTP in their own work. Further research and optimization of reaction parameters for specific polymer systems will undoubtedly lead to the development of novel materials with enhanced functionalities.

References

-

TITANIUM TETRAISOPROPOXIDE. (URL: [Link])

-

A New Approach to Cross-Linking of Polyvinyl Alcohol and Its Swelling Studies. (URL: [Link])

-

Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application. Analytical Methods, 2017. (URL: [Link])

- Chrisp, J. D. Polyvinyl alcohol and derivatives crosslinked with titanium,permanganate,or vanadyl ions. U.S.

-

FT-IR Spectroscopy Investigations on Sol–Gel-Derived Coatings from Acid-Modified Titanium Alkoxides. (URL: [Link])

-

Quantitative analysis of cellulose acetate with high degree of substitution by FTIR and its application. (URL: [Link])

-

FTIR, TGA and DSC in the Analysis of Polymer Materials. AdvanSES. (URL: [Link])

-

Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof. Journal of Polymers and the Environment, 2021. (URL: [Link])

-

Preparation and thermal cross-linking mechanism of co-polyester fiber with flame retardancy and anti-dripping by in situ polymerization. Scientific Reports, 2022. (URL: [Link])

-

Hillmyer, M. A. et al. Entropically Driven Macrolide Polymerizations for the Synthesis of Aliphatic Polyester Copolymers Using Titanium Isopropoxide. Macromolecules, 2019. (URL: [Link])

-

Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Materials, 2024. (URL: [Link])

-

Synthesis of TiO2 via hydrolysis of titanium tetraisopropoxide and its photocatalytic activity on a suspended mixture with activated carbon in the degradation of 2-naphthol. (URL: [Link])

-

A Comparison of the use of FTIR spectroscopy with DSC in the characterisation of melting and crystallisation in polycaprolactone. (URL: [Link])

-

Use of a cross-linked polystyrene/titanium tetrachloride tightly bound coordination complex as catalyst for the production of petroleum resins. Reaction Chemistry & Engineering, 2021. (URL: [Link])

-

The Influence of Crosslinking Agents on the Properties of Thermoplastic Elastomers. (URL: [Link])

-

Kelley, S. S. et al. Chemical Modification of Cellulose Acetate with Titanium Isopropoxide. International Journal of Polymer Analysis and Characterization, 2002. (URL: [Link])

-

Influence of pH on the Formulation of TiO2 Nanocrystalline Powders. American Journal of Materials Synthesis and Processing, 2017. (URL: [Link])

-

Using Differential Scanning Calorimetry to Characterize Polymers. AZoM, 2018. (URL: [Link])

-

Synthesis and characterization of hydrogels from cellulose acetate by esterification crosslinking with EDTA dianhydride. Carbohydrate Polymers, 2014. (URL: [Link])

-

Physically crosslinked poly(vinyl alcohol)-hydroxyethyl starch blend hydrogel membranes: Synthesis and characterization for biomedical applications. Arabian Journal of Chemistry, 2017. (URL: [Link])

-

The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization. Polymers, 2022. (URL: [Link])

-

Cellulose acetate membranes loaded with combinations of tetraphenylporphyrin, graphene oxide and Pluronic F-127. Journal of Materials Chemistry B, 2023. (URL: [Link])

-

Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers. PLoS ONE, 2013. (URL: [Link])

Sources

- 1. chempoint.com [chempoint.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. scielo.br [scielo.br]

- 4. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. advanses.com [advanses.com]

- 8. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

- 10. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Titanium Tetrapropoxide (TTP) Sol-Gel Synthesis

Welcome to the Technical Support Center for Titanium Tetrapropoxide (TTP) and Titanium Tetraisopropoxide (TTIP) sol-gel synthesis. Because titanium has a lower electronegativity than silicon, titanium alkoxides are highly reactive and rapidly expand their coordination sphere. This makes them extremely susceptible to nucleophilic attack by water 1. Consequently, controlling the pH is not just a minor optimization—it is the fundamental thermodynamic lever that dictates hydrolysis rates, condensation pathways, particle morphology, and final crystalline phase .

The Causality of pH: Mechanistic Pathways

Understanding why your sol-gel behaves the way it does requires looking at the molecular kinetics of the system:

-

Acidic Conditions (pH < 3): The addition of acids (like HCl or HNO₃) protonates the alkoxy leaving groups, heavily catalyzing the hydrolysis reaction 1. However, the resulting Ti-OH groups are also protonated. This positive charge reduces their nucleophilicity, effectively retarding the condensation rate. The result is a slow-forming, linear polymeric network of small primary clusters (~3 nm) that favors the dense Rutile phase upon calcination 12.

-

Basic Conditions (pH > 7): Hydrolysis occurs via direct nucleophilic attack by OH⁻ ions. More importantly, the basic environment deprotonates Ti-OH to form highly nucleophilic Ti-O⁻ species, which drastically accelerates condensation 1. This yields fast precipitation of highly cross-linked, spherical agglomerates that crystallize predominantly into the Anatase phase 2.

Mechanistic divergence of Titanium Tetrapropoxide sol-gel synthesis under acidic vs. basic pH.

Quantitative Data: Effect of pH on TTP Sol-Gel Dynamics

| Parameter | Acidic Conditions (pH < 3) | Neutral Conditions (pH ~7) | Basic Conditions (pH > 8) |

| Hydrolysis Rate | Fast (Proton-catalyzed) | Very Fast | Fast (Hydroxyl-catalyzed) |

| Condensation Rate | Slow (Protonated Ti-OH) | Very Fast (Uncontrolled) | Fast (Deprotonated Ti-O⁻) |

| Induction Period | Long (Hours to Days) | Short (~3-60 mins) | Very Short (< 5 mins) |

| Primary Particle Size | Smaller (~3 nm) | Variable | Larger, Agglomerated |

| Morphology | Bulk, Granular, Linear | Amorphous (Room Temp) | Spherical, Powder |

| Dominant Phase | Rutile (High Acidity) | Anatase (Requires Heat) | Anatase |

(Data synthesized from references 3, 1, and [[2]]())

Troubleshooting Guides & FAQs

Q1: My TTP solution flashes into a white, chunky precipitate the moment I add water. How do I achieve a clear, stable sol? A1: You are experiencing uncontrolled, rapid condensation. At near-neutral pH, the unprotonated Ti-OH groups are highly nucleophilic and instantly cross-link 1. Solution: You must heavily acidify the water (e.g., pH 2-3 using HNO₃) before dropwise addition to the alkoxide solution. The acid will protonate the resulting Ti-OH groups, repelling them from one another and stalling the condensation phase long enough to form a clear sol.

Q2: I need to synthesize the Anatase phase for a photocatalysis application, but my XRD shows a high fraction of Rutile. What went wrong? A2: High acidity (low pH) promotes the formation of linear, densely packed polymeric networks. When calcined, these dense networks thermodynamically favor the Rutile phase 2. Solution: Shift your synthesis to a basic environment (pH 8-10) using NH₄OH or NaOH. Basic conditions generate spherical, highly branched agglomerates that crystallize into Anatase (crystallite size ~7-14 nm) with excellent photocatalytic activity 2.

Q3: The gelation time is taking several days instead of hours. Why is my sol not condensing? A3: Your pH is likely too low (pH < 1.5) or your water-to-titanium molar ratio is insufficient. Extreme acidic conditions completely protonate the Ti-OH groups, rendering them entirely non-nucleophilic and halting polycondensation. Solution: Buffer the pH back up to ~3.0 and ensure your H₂O:Ti molar ratio is at least 4:1 to provide enough hydroxyl groups for the network to bridge.

Troubleshooting decision tree for common TTP sol-gel synthesis issues.

Validated Experimental Protocols

To ensure reproducibility, utilize the following self-validating protocols based on established literature.

Protocol A: Acid-Catalyzed Synthesis of Mesoporous Titania Networks

Designed to produce stable sols for thin-film or membrane casting.4

-

Precursor Preparation: In a dry environment, measure Titanium Tetrapropoxide (TTP).

-

Acidic Aqueous Mix: In a separate vessel, prepare a mixture of distilled water and Hydrochloric Acid (HCl).

-

Controlled Addition: Slowly add the acidic water mixture to the TTP under vigorous stirring to achieve a final molar ratio of TTP : H₂O : HCl = 1 : 23.2 : 0.9.

-

Aging: Allow the sol to age under continuous stirring at room temperature for 2.5 hours.

-

Validation Checkpoint: The sol must remain transparent or slightly opalescent. If opaque white precipitates form immediately, the acid concentration was insufficient to retard condensation.

-

-

Drying & Calcination: Pour the sol into petri dishes, dry under vacuum, and calcine the resulting xerogel at 150 °C, followed by a final ramp to 400 °C to induce crystallization.

Protocol B: Biphasic Neutral/Basic Synthesis for Pure Anatase Nanoparticles

Designed to bypass rapid flash-precipitation by controlling mass transfer across a solvent interface.3

-

Organic Phase: Dissolve TTP in an organic solvent immiscible with water (e.g., heptane or xylene) to a concentration of 0.30 M.

-

Aqueous Phase: Prepare an aqueous solution and adjust the pH to 7.5 - 11.0 using NH₄OH.

-

Interfacial Reaction: Gently layer the organic TTP solution over the pH-controlled aqueous phase without aggressive mixing.

-

Thermal Treatment: Heat the biphasic system to 70–80 °C for 24 hours.

-

Validation Checkpoint: Over the 24-hour period, white precipitates should exclusively form at the liquid-liquid interface and migrate into the aqueous phase, confirming controlled mass transfer and polycondensation.

-

-

Collection: Isolate the precipitates via centrifugation. The resulting powder will be highly uniform Anatase TiO₂ without the need for high-temperature calcination.

Sources

Advanced Technical Support Center: Optimizing Anatase-to-Rutile Phase Transition (ART) Kinetics

Welcome to the Advanced Materials Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers and drug development professionals struggle with premature or delayed rutile formation during the calcination of titanium dioxide (TiO₂). The key to mastering this process is understanding that the Anatase-to-Rutile Transition (ART) is not merely a temperature-dependent event—it is a fundamentally particle-size and surface-energy driven phenomenon.

This guide provides mechanistic troubleshooting, empirical benchmarks, and self-validating protocols to help you gain absolute control over ART kinetics.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My pure synthetic TiO₂ is not transitioning to rutile at the standard 600 °C. Why is the transition delayed to >800 °C? Root Cause Analysis: The ART is governed by a critical size mechanism. Anatase is thermodynamically stable at crystallite sizes below ~11 nm due to its lower surface free energy, while rutile becomes the stable bulk phase only when particles exceed ~35 nm (1)[1]. If your sol-gel synthesis yields ultra-small, highly dispersed anatase nanoparticles, the thermal energy at 600 °C is entirely consumed by particle growth (Ostwald ripening) rather than phase transformation. Furthermore, organic modifiers (e.g., benzoic acid) can act as "surface lockers," inhibiting the atomic reconstruction necessary for rutile nucleation (2)[2]. Actionable Solution: Increase the calcination hold time to allow sufficient particle sintering, or elevate the temperature to 800 °C. To lower the transition temperature, ensure complete removal of organic capping agents prior to high-temperature calcination.

Q2: How do specific dopants alter the activation energy of the phase transition? Root Cause Analysis: Dopants introduce strain fields and oxygen vacancies that fundamentally alter mass transport within the TiO₂ lattice (3)[3].

-

Inhibitors (Al, Si, Mo, Co): These dopants segregate to the grain boundaries, restricting particle-particle contact and limiting interface nucleation. This raises the ART temperature significantly.

-

Promoters (Cu, V): These transition metals create defect sites and oxygen vacancies that reduce the structural rigidity of the oxygen sub-lattice, providing low-energy mass transport routes and lowering the activation energy. Actionable Solution: If you require high-temperature stable anatase (e.g., for high-temp photocatalysis or specific excipient stability), dope with 1-5 mol% SiO₂ or Al₂O₃. If you need low-temperature rutile, introduce Cu or V oxides.

Q3: Why does my XRD show a triphasic mixture (Anatase, Brookite, Rutile) at 500 °C? Root Cause Analysis: Brookite is an intermediate metastable phase. Depending on the precursor chemistry, the transition pathway can deviate from a direct Anatase → Rutile route to an Anatase → Brookite → Rutile pathway (4)[4]. Actionable Solution: To bypass brookite formation, optimize the pH of your precursor solution (neutral to slightly basic favors direct ART) and utilize a slower calcination ramp rate (e.g., 2 °C/min) to prevent rapid kinetic trapping of the brookite phase.

Section 2: Quantitative Benchmarks for ART Optimization

The following table summarizes the expected phase transition behaviors based on material modifications and calcination temperatures, synthesizing data from standardized experimental models.

| Material System | Primary Modifier / Dopant | Onset of ART (°C) | Complete Rutile Conversion (°C) | Impact on Activation Energy | Mechanism of Action |

| Pure TiO₂ (Sol-Gel) | None (Control) | 600 - 650 | 700 - 750 | Baseline (~328 kJ/mol) | Interface nucleation at critical size (>35 nm). |

| Carbon-Modified TiO₂ | Benzoic Acid (1:4 ratio) | 700 - 800 | > 850 | Increased | Surface locking; delays critical particle growth. |

| Metal-Doped TiO₂ | Cu, V Oxides | 450 - 550 | 600 - 650 | Decreased | Defect-driven lattice softening; accelerates nucleation. |

| Metal-Doped TiO₂ | Al, Si, Mo Oxides | 800 - 900 | > 1000 | Increased | Grain boundary pinning; restricts mass transport. |

Section 3: Self-Validating Experimental Protocol

To accurately map the ART in your specific samples, you must employ a self-validating workflow. This protocol correlates thermal input with both phase fraction and crystallite size, ensuring that delayed transitions are correctly attributed to size effects rather than instrumental error or contamination.

Methodology: Isothermal Calcination and XRD Phase Quantification

Step 1: Precursor Preparation Dry the synthesized TiO₂ sol-gel at 100 °C for 12 hours. Mill the xerogel into a fine, homogeneous powder to ensure uniform heat distribution and maximize particle-particle contact (which is critical for interface nucleation) (5)[5].

Step 2: Controlled Calcination

-

Place 1.0 g of powder in an alumina crucible.

-

Use a muffle furnace with a strict ramp rate of 5 °C/min . Causality: Rapid heating causes thermal shock and uneven sintering, leading to localized rutile pockets rather than a uniform bulk transition.

-

Perform isothermal holds at 500 °C, 600 °C, 700 °C, and 800 °C for exactly 2 hours each.

-

Cool naturally to room temperature.

Step 3: XRD Characterization

-

Scan from 2θ = 20° to 60° using Cu Kα radiation.

-

Identify the Anatase (101) peak at ~25.3° and the Rutile (110) peak at ~27.4°.

Step 4: Self-Validation Calculations

-

Phase Fraction: Calculate the weight fraction of rutile ( WR ) using the Spurr-Myers equation:

WR=1+0.8(IA/IR)1(Where IA and IR are the integrated intensities of the anatase and rutile peaks).

-

Crystallite Size: Use the Scherrer equation ( D=βcosθKλ ) on the anatase (101) peak.

-

The Validation Check: If WR<0.05 (minimal rutile) but D>35 nm, your system contains chemical inhibitors blocking nucleation. If D<15 nm, the lack of rutile is strictly due to the thermodynamic stability of ultra-small anatase. This internal check prevents misdiagnosis of your synthesis pathway.

Section 4: Visualizing the Transition Pathway

The following diagrams illustrate the logical relationships governing the phase transition and the standardized experimental workflow.

Thermodynamic pathway of the Anatase-to-Rutile transition and the influence of dopants.

Standardized self-validating experimental workflow for ART quantification.

References

-

Size-Dependent Anatase to Rutile Phase Transformation and Particle Growth. Chemistry of Materials - ACS Publications.5

-

Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles. ACS Omega.4

-

3D Flower-like TiO2 Nanostructures: Anatase-To-Rutile Phase Transformation and Photoelectrochemical Application. MDPI.1

-

New approach of modifying the anatase to rutile transition temperature in TiO2 photocatalysts. TU Dublin.2

-

The Critical Size Mechanism for the Anatase to Rutile Transformation in TiO2 and Doped-TiO2. ResearchGate.3

Sources

A Researcher's Guide to Crystalline Phase and Size Analysis of TiO₂ Powders Synthesized from TTIP

An Objective Comparison and Methodological Guide Based on X-Ray Diffraction (XRD) Analysis

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of titanium dioxide (TiO₂) powders synthesized from the common precursor titanium tetraisopropoxide (TTIP). We move beyond mere procedural lists to explore the causal relationships between synthesis parameters and the final material properties. The focus is on leveraging X-ray Diffraction (XRD) as the primary analytical tool to understand and control the critical attributes of TiO₂ powders—specifically, their crystalline phase and crystallite size, which are paramount for applications ranging from photocatalysis to pharmaceuticals.

The "Why": Understanding the Critical Link Between Synthesis and Structure

Titanium dioxide exists in several crystalline polymorphs, primarily anatase, rutile, and brookite.[1] The anatase and rutile phases are the most common and technologically important.[2] The performance of a TiO₂-based product is not determined by its chemical formula alone, but is critically dependent on its crystal structure and size. For instance, the anatase phase is often preferred for photocatalysis due to its higher electronic mobility and optimal band gap of ~3.2 eV.[1] Conversely, the rutile phase, being the most thermodynamically stable form, is valued for its high refractive index in applications like pigments and UV-blocking agents.[1][2]

The sol-gel synthesis method using TTIP is a popular bottom-up approach because it offers excellent control over these final properties at a relatively low processing temperature.[3][4] The process involves the hydrolysis of the TTIP precursor, followed by a condensation reaction to form a three-dimensional oxide network (a gel). The critical, and most influential, post-synthesis step is calcination (heat treatment). As we will demonstrate, the calcination temperature is the primary lever to control the phase composition and crystallite size of the final TiO₂ powder.

Experimental Workflow: From Precursor to Powder Analysis

The journey from the liquid TTIP precursor to actionable XRD data follows a logical and controllable pathway. Understanding this workflow is essential for troubleshooting and optimizing the synthesis for a desired outcome.

Caption: Experimental workflow from TTIP precursor to final data analysis.

Comparative Analysis: The Impact of Calcination Temperature

The most significant variable in the sol-gel synthesis of TiO₂ from TTIP is the calcination temperature. This parameter directly dictates the phase transformation kinetics and the extent of crystal growth. As the temperature increases, the amorphous powder first crystallizes into the anatase phase.[5] With sufficient thermal energy, the metastable anatase phase transforms into the more stable rutile phase.[5][6] This transformation is not merely a scientific curiosity; it is a critical control point.

The X-ray diffractograms of powders calcined at different temperatures provide clear, quantifiable evidence of these changes. Key indicators include:

-

Peak Position: The angular position (2θ) of diffraction peaks is unique to each crystal phase. The most intense peak for anatase appears at ~25.3° (101 plane), while for rutile it is at ~27.4° (110 plane).[1][7]

-

Peak Intensity & Sharpness: As the calcination temperature rises, the degree of crystallinity increases, resulting in sharper and more intense diffraction peaks.[8]

-

Peak Broadening (FWHM): The width of the diffraction peaks (measured as Full Width at Half Maximum, or FWHM) is inversely proportional to the size of the crystallites. Broader peaks signify smaller crystallites.[1][9]

The following diagram illustrates the relationship between the calcination temperature and the resulting TiO₂ properties.

Caption: Influence of calcination temperature on TiO₂ properties.

Quantitative Data Comparison

The table below summarizes typical experimental data, demonstrating the clear trend of increasing crystallite size and the phase transformation from anatase to rutile as the calcination temperature is elevated.

| Calcination Temp. (°C) | Predominant Phase(s) | 2θ of Main Peak (°) | FWHM (°) | Avg. Crystallite Size (nm) |

| 400 | Anatase | ~25.3 | ~1.15 | ~7.7[6] |

| 500 | Anatase | ~25.3 | ~0.70 | ~12.5 |

| 600 | Anatase > Rutile | ~25.3 / ~27.4 | ~0.45 | ~20.1[5][6] |

| 700 | Rutile > Anatase | ~27.4 / ~25.3 | ~0.30 | ~30.2 |

| 800 | Rutile | ~27.4 | ~0.23 | ~37.5[6] |

Note: FWHM and Crystallite Size values are representative and can vary with specific synthesis conditions.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. The causality for key steps is explained to empower the researcher to adapt them logically.

Protocol 1: Sol-Gel Synthesis of TiO₂ Nanopowder from TTIP

-

Preparation of Precursor Solution:

-

In a clean, dry beaker, prepare a solution of ethanol and deionized water. A common volumetric ratio is 4:1 ethanol to water.

-

Causality: Ethanol acts as a solvent for the TTIP and helps to control the rate of hydrolysis.

-

-

Hydrolysis:

-

While vigorously stirring the ethanol/water mixture, slowly add Titanium (IV) Isopropoxide (TTIP) dropwise. A typical molar ratio of TTIP to water is around 1:4.

-

Optionally, add a small amount of an acid catalyst like nitric acid (HNO₃) to the water/ethanol mixture before adding TTIP to maintain a low pH (e.g., pH 3).[10][11]

-

Causality: TTIP reacts with water (hydrolysis) to form titanium hydroxide species. An acidic environment slows down the condensation reaction, preventing rapid precipitation and promoting the formation of a stable, transparent sol.

-

-

Gelation (Aging):

-

Cover the beaker and continue stirring for 1-2 hours at room temperature. A viscous, transparent gel will form.

-

Allow the gel to age, covered, for at least 24 hours at room temperature.

-

Causality: During aging, the condensation process continues, forming a stable three-dimensional Ti-O-Ti network throughout the solvent.

-

-

Drying:

-

Place the gel in an oven at 80-100°C for 12-24 hours to evaporate the solvent and residual organics.

-

The result will be a brittle, amorphous solid (xerogel).

-

-

Calcination:

-

Grind the xerogel into a fine powder using a mortar and pestle.

-

Place the powder in a ceramic crucible and calcine in a muffle furnace at the desired temperature (e.g., 400°C for anatase, 800°C for rutile) for 2 hours.

-

Causality: This is the critical crystallization and phase-determining step. The thermal energy drives the removal of hydroxyl groups and the arrangement of atoms into a crystalline lattice.[5][6]

-

Protocol 2: Powder X-Ray Diffraction (XRD) Analysis

-

Sample Preparation:

-

Ensure the calcined TiO₂ powder is finely ground to a uniform consistency to minimize preferred orientation effects.

-

Carefully pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface. A glass slide can be used to gently press and flatten the surface.

-

Causality: A flat, randomly oriented sample ensures that the X-ray beam interacts with a representative population of crystallites, leading to accurate peak intensities and positions.

-

-

Instrument Setup:

-

Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the scan parameters. A typical range for TiO₂ is a 2θ angle from 20° to 80°.

-

Use a step size of 0.02° and a scan speed (or time per step) of 1-2 seconds.

-

Causality: This angular range covers all major diffraction peaks for anatase, rutile, and brookite phases. Slower scan speeds improve the signal-to-noise ratio, yielding higher quality data.

-

-

Data Analysis: Phase Identification:

-

Plot the collected data as Intensity vs. 2θ.

-

Compare the 2θ positions of the major peaks in your experimental pattern to standard diffraction patterns from a database (e.g., JCPDS cards: Anatase #84-1286, Rutile #88-1175).[1]

-

-

Data Analysis: Crystallite Size Calculation (Scherrer Equation):

-

Identify a prominent, well-defined diffraction peak for the phase of interest (e.g., the anatase (101) peak at ~25.3°).

-

Determine the Full Width at Half Maximum (FWHM) of this peak. This requires fitting the peak with a function (e.g., Gaussian or Lorentzian) using analysis software. The FWHM value (β) must be in radians . Convert from degrees by: β [rad] = FWHM [°] × (π / 180).

-

Calculate the crystallite size (D) using the Scherrer equation:[12][13][14] D = (K * λ) / (β * cos(θ)) Where:

-

Causality: The Scherrer equation is a fundamental model in XRD that links the broadening of diffraction peaks to the finite size of the crystallites causing the diffraction. Smaller crystallites result in more constructive interference over a wider range of angles, leading to broader peaks.

-

Concluding Insights for the Researcher